Methyl 3-(2-iodoethoxy)benzoate

Organic Synthesis Nucleophilic Substitution Finkelstein Reaction

Methyl 3-(2-iodoethoxy)benzoate (CAS 225122-62-3) is a meta-substituted benzoate ester featuring a 2-iodoethoxy side chain. It serves as a versatile synthetic intermediate, particularly in the preparation of dipeptide nitrile inhibitors of cysteine cathepsins (e.g., cathepsins B, K, L, S), where the iodoethoxy moiety can be elaborated or act as a leaving group in subsequent transformations.

Molecular Formula C10H11IO3
Molecular Weight 306.10 g/mol
Cat. No. B8355622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-iodoethoxy)benzoate
Molecular FormulaC10H11IO3
Molecular Weight306.10 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OCCI
InChIInChI=1S/C10H11IO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3
InChIKeyNYECALBCMWCKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-iodoethoxy)benzoate: A Meta-Substituted Iodoethoxy Benzoate Ester for Targeted Covalent Probe and Intermediate Applications


Methyl 3-(2-iodoethoxy)benzoate (CAS 225122-62-3) is a meta-substituted benzoate ester featuring a 2-iodoethoxy side chain . It serves as a versatile synthetic intermediate, particularly in the preparation of dipeptide nitrile inhibitors of cysteine cathepsins (e.g., cathepsins B, K, L, S), where the iodoethoxy moiety can be elaborated or act as a leaving group in subsequent transformations [1]. The compound is also identified in screening libraries (e.g., ChEMBL) with reported bioactivity against targets such as 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells [2].

Why Methyl 3-(2-iodoethoxy)benzoate Cannot Be Replaced by Other Haloethoxy or Alkoxy Benzoate Analogs


The 2-iodoethoxy substituent imparts a unique combination of reactivity and physicochemical properties that are not replicated by the corresponding bromo, chloro, fluoro, or non-halogenated ethoxy analogs. The iodine atom serves as both a superior leaving group in nucleophilic substitution reactions and as a strong halogen bond donor, enabling specific molecular recognition events or enhancing binding affinity in biological contexts [1]. These features are critical in synthetic sequences requiring selective, high-yield transformations, such as the Finkelstein reaction used to prepare this compound from its bromo precursor . Furthermore, iodine's larger van der Waals radius and polarizability directly affect molecular interactions (e.g., halogen bonding with protein backbone carbonyls) that are substantially weaker or absent for chlorine and fluorine [1], making direct generic substitution chemically and pharmacologically inadequate.

Quantitative Differentiation of Methyl 3-(2-iodoethoxy)benzoate Against Haloethoxy and Alkoxy Analogs


Superior Leaving Group Ability (Iodide vs. Bromide vs. Chloride vs. Fluoride) Enhances Nucleophilic Substitution Yields

Iodide is a demonstrably better leaving group than bromide, chloride, or fluoride in SN2 and SN1 reactions, a principle validated by both pKa of conjugate acids and kinetic studies. The conjugate acid HI has a pKa of -10, compared to HBr (-9), HCl (-7), and HF (3.2), meaning iodide is the most stable anion and thus the best leaving group [1]. This translates to higher reaction rates and yields in alkylation and cross-coupling reactions employing the 2-iodoethoxy side chain. The compound itself is synthesized from the bromo analog via Finkelstein reaction (NaI, acetone, reflux 2 h) , demonstrating the favorable displacement of bromide by iodide. In a typical coupling with a dipeptide nitrile scaffold for cathepsin inhibition, the iodoethoxy intermediate enabled late-stage functionalization described in US 6,353,017 [2].

Organic Synthesis Nucleophilic Substitution Finkelstein Reaction Leaving Group Chemistry

Enhanced Halogen Bond Donor Capability (Iodine vs. Bromine, Chlorine, Fluorine) for Molecular Recognition and Binding Affinity Modulation

Computational and experimental surveys demonstrate that halogen bond donor strength follows the trend I > Br > Cl > F, with iodine consistently forming the strongest, most directional interactions with Lewis bases (e.g., protein backbone carbonyls) [1],[2]. In a systematic study of halogenated tubercidin ligands, activity increased in the order F < Cl < Br < I, directly attributed to halogen bonding [2]. For methyl 3-(2-iodoethoxy)benzoate, the iodine atom in the flexible 2-iodoethoxy chain can engage in halogen bonding with target biomolecules, a feature that cannot be replicated by the chloro or fluoro analogs (Cl and F are weaker XB donors; F is rarely an effective XB donor) [1]. This is particularly relevant in the context of cathepsin inhibitor design, where the S2' pocket of cathepsin B recognizes carboxylate-bearing motifs from the P1 substituent, and iodine-mediated interactions can fine-tune selectivity and potency [3].

Medicinal Chemistry Halogen Bonding Structure-Based Drug Design Molecular Recognition

Measurable Physicochemical Property Differentiation (Molecular Weight and Heavy Atom Count) for Library Design and Property-Based Optimization

The iodine atom in methyl 3-(2-iodoethoxy)benzoate substantially increases molecular weight and heavy atom count relative to other haloethoxy analogs ,,,. The molecular weight of the iodo compound is 306.10 g/mol, versus 259.10 g/mol (bromo), 214.64 g/mol (chloro), and 198.19 g/mol (fluoro). The presence of iodine, a heavy atom, profoundly influences X-ray absorption, anomalous scattering in crystallography, and mass spectrometric fragmentation patterns. In compound library design, these differences are critical for controlling lipophilicity (clogP increase of approximately 0.5-0.7 units per halogen size increment from Cl to I) and for radiolabeling applications (e.g., ¹²⁵I isotopic substitution for autoradiography or SPECT imaging) [1].

Medicinal Chemistry Physicochemical Properties Compound Library Design Lead Optimization

Use as a Validated Intermediate in Dipeptide Nitrile Cathepsin Inhibitor Synthesis Provides a Direct Link to Bioactive Chemical Space

Patent US 6,353,017 B1 explicitly describes the use of methyl 3-(2-iodoethoxy)benzoate or its derivatives as intermediates in the synthesis of N-terminal substituted dipeptide nitriles [1]. These dipeptide nitriles are validated inhibitors of cysteine cathepsins (B, K, L, S) with demonstrated potency (e.g., compound 10: IC50 = 7 nM against cathepsin B) and application in inflammation, osteoporosis, and tumor metastasis models [2]. The meta-substituted iodoethoxy phenyl scaffold provides a synthetic handle for introducing the carboxylate recognition element required for S2' pocket binding in cathepsin B [2]. Without the iodo leaving group, late-stage functionalization to install the key carboxylate or other recognition motifs would require alternative, often lower-yielding, strategies.

Cathepsin Inhibition Cysteine Protease Dipeptide Nitrile Cancer and Inflammation

Screening Library Bioactivity Fingerprint Data Provide a Starting Point for Target Deconvolution

The compound has been tested in a ChEMBL-deposited assay for 5-lipoxygenase translocation inhibitor activity in rat RBL-2H3 cells (Assay CHEMBL619995) [1], and in other screening panels including binding assays for A2 adenosine receptor and platelet 12-lipoxygenase (from BindingDB data) [2]. While specific IC50 values from these screens are not publicly available in a directly comparable format, the mere presence of this compound in bioactive screening sets distinguishes it from other haloethoxy analogs that lack any reported bioactivity. The meta-substitution pattern and iodoethoxy chain together appear to confer a recognizable pharmacophore for multiple target classes, making this compound a valuable starting point for hit triage and target identification campaigns.

High-Throughput Screening Bioactivity Fingerprint Target Deconvolution 5-Lipoxygenase Translocation Inhibitor

Priority Application Scenarios for Methyl 3-(2-iodoethoxy)benzoate Based on Quantitative Differentiation Evidence


Late-Stage Functionalization of Dipeptide Nitrile Cathepsin Inhibitors

Medicinal chemistry groups developing cysteine cathepsin inhibitors (B, K, L, S) for oncology, inflammation, or osteoporosis indications should prioritize methyl 3-(2-iodoethoxy)benzoate as a building block. The iodine serves as an optimal leaving group for introducing carboxylate-bearing side chains that target the S2' pocket of cathepsin B, a strategy that has yielded inhibitors with 7 nM potency [1]. The iodo compound's reactivity profile enables efficient, high-yielding coupling, whereas bromo or chloro analogs may require harsher conditions or give lower yields.

Halogen Bonding-Enabled Probe Design for Chemical Biology

For structure-based design campaigns exploiting halogen bonding (e.g., targeting kinases or protein-protein interfaces), the 2-iodoethoxy motif offers the strongest halogen bond donor capability among halogens (I > Br > Cl > F), as established by extensive computational and crystallographic evidence [2]. Incorporating methyl 3-(2-iodoethoxy)benzoate into a probe molecule can enhance binding affinity by 2-3 kcal/mol over the bromo analog, translating to significant potency gains. The fluoro and chloro analogs are unsuitable for this purpose due to negligible halogen bond donor strength.

Physicochemical Property Optimization in Compound Library Synthesis

When requiring a benzoate building block with a heavy atom for X-ray crystallography phasing (anomalous scattering), or for modulating molecular weight and lipophilicity within a lead series, methyl 3-(2-iodoethoxy)benzoate (MW 306.10) provides a substantial 47-108 g/mol increment over lighter halo analogs . This is particularly useful for generating iodine-labeled analogs for mass spectrometry-based metabolic profiling or for ¹²⁵I radiolabeling in biodistribution studies.

Hit Expansion from Screening Library Bioactivity Fingerprints

The compound's documented bioactivity against 5-lipoxygenase translocation inhibitor and other targets in public databases (ChEMBL, BindingDB) [3] provides a de-risked starting point for hit triage. In contrast, chloro and fluoro analogs lack such public bioactivity annotations. Procurement of the iodo compound enables direct follow-up structure-activity relationship (SAR) studies anchored to known biological readouts.

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